molecular formula C8H11NO2 B3167819 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 92511-32-5

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3167819
CAS No.: 92511-32-5
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-UHFFFAOYSA-N
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Description

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a conformationally restricted bicyclic β-amino acid characterized by its norbornene scaffold, which imposes significant structural rigidity. This compound is of high interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of complex organic molecules and as a key component in peptide mimicry. Its rigid structure is particularly valuable for probing enzyme active sites and designing receptor agonists or antagonists with enhanced selectivity and metabolic stability. The compound is closely related to its saturated analogue, BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), which has been identified as a specific inhibitor of the Na⁺-independent System L amino acid transporter . This activity suggests potential research applications in modulating amino acid transport and investigating metabolic pathways in cell-based assays. The presence of both amino and carboxylic acid functional groups on the rigid bicyclic framework allows for further chemical modifications, making it a valuable synthon for chemical biology and material science. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFJGGJCJDCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the functionalization of bicyclo[2.2.1]heptene derivatives. One common method includes the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via intermediates such as 1,3-oxazine or γ-lactone . Another approach involves the hypochlorite-mediated Hoffman degradation of carboxamide obtained by ammonolysis of anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems, which can be further utilized in various chemical applications .

Scientific Research Applications

Medicinal Chemistry

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is explored for its potential as a pharmaceutical agent due to its structural resemblance to amino acids and its ability to form stable interactions with biological targets.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against certain strains of viruses by inhibiting viral replication mechanisms. A study demonstrated that modifications to the amino group enhance the compound's bioactivity, making it a candidate for further drug development .

Polymer Chemistry

The compound serves as a precursor for various polymers and copolymers due to its ability to undergo polymerization reactions.

Applications in Material Science

  • Heat-resistant Adhesives : The compound is utilized in the formulation of adhesives that can withstand high temperatures, making them suitable for industrial applications.
  • Composite Materials : It acts as a matrix resin in fiber-reinforced composites, enhancing mechanical properties and thermal stability .
Application TypeDescriptionKey Benefits
Heat-resistant AdhesivesFormulated from derivatives of the compoundHigh thermal stability
Composite MaterialsUsed as matrix resinImproved mechanical properties

Biochemical Applications

In biochemistry, 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is studied for its role in enzyme inhibition and as a building block in peptide synthesis.

Case Study: Peptide Synthesis

The compound has been successfully integrated into peptide synthesis protocols, demonstrating its utility in producing bioactive peptides with enhanced stability and activity profiles .

Analytical Chemistry

The compound's unique structure allows it to be employed in various analytical techniques, including chromatographic methods.

Use in Chromatography

It is used as a standard reference material for the calibration of chromatographic systems due to its well-defined physical properties and consistent behavior under analysis conditions .

Comparison with Similar Compounds

Bicyclo[2.2.2]octene Analogues

Example: 3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid

  • Structural Difference: The bicyclo[2.2.2]octene system introduces a larger ring, reducing steric strain but increasing molecular rigidity compared to the norbornene core .
  • Applications : These analogues are used to build libraries of conformationally constrained compounds for drug discovery. However, their larger size may reduce cell permeability compared to [2.2.1] systems .
  • Synthesis : Scalable protocols yield enantiopure forms, emphasizing their utility in stereoselective synthesis .

7-Oxabicyclo[2.2.1]hept-5-ene Derivatives

Example: 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

  • Structural Difference : Replacement of a CH₂ group with an oxygen atom alters electronic properties and hydrogen-bonding capacity .
  • Applications : The oxygen atom enhances interactions with polar enzyme pockets. For example, cocrystals with benzothiazol-2-amine demonstrate strong hydrogen-bonding networks .
  • Synthesis : Derived from anhydrides via reactions with amines, enabling modular heterocycle construction .

Ester and Amide Derivatives

Examples :

  • Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (C₁₀H₁₆ClNO₂, MW 217.69): Esterification improves lipophilicity, facilitating membrane penetration .
  • 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide (C₈H₁₂N₂O, MW 152.19): The amide derivative shows enhanced metabolic stability compared to the carboxylic acid .

Difluoromethyl and Other Substituted Analogues

Example : rac-(1R,2R,3R,4S)-3-(Difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

  • Structural Difference : Difluoromethyl groups introduce electronegativity and metabolic resistance .
  • Applications : Fluorine substitution is leveraged to optimize pharmacokinetic properties, such as half-life and bioavailability .

Kinase Inhibition Profiles

Compound Target Kinase IC₅₀ (nM) Selectivity Ratio (ALK/c-Met) Reference
3-Aminobicyclo[2.2.1] (compound 12e) c-Met 58 8.4
ALK 489
3-Aminobicyclo[2.2.1] (compound 420) c-Met Inactive >100
ALK 24
2,4-Diarylaminopyrimidine (compound 12d) ALK 1.3 23

Key Findings :

  • The target compound exhibits variable selectivity depending on substituents. Compound 420 (with an amido fragment) is ALK-selective, while compound 12e (same core but different substituents) shows dual c-Met/ALK inhibition .
  • Stereochemistry critically impacts activity: exo- vs. endo- configurations influence binding to kinase ATP pockets .

Physicochemical Properties

Property 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid 7-Oxabicyclo[2.2.1] Analogue Bicyclo[2.2.2]octene Analogue
Molecular Weight (g/mol) 153.18 (free acid) 179.59 (hydrochloride) 167.19
Solubility Water-soluble (HCl salt) Moderate in polar solvents Low (requires esterification)
LogP (Predicted) -1.2 -0.8 0.5
Hydrogen Bond Donors 3 3 2

Biological Activity

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Molecular Formula : C8H11NO2
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 92511-32-5
  • Appearance : Beige to light grey powder

Research indicates that 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid may interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes and receptors involved in neurological pathways.

Pharmacological Studies

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
    • Case Study : In a study involving rat models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function compared to control groups.
  • Antinociceptive Activity : Research has indicated potential pain-relieving properties.
    • Experimental Findings : In mice, the compound demonstrated significant antinociceptive effects in formalin-induced pain models, suggesting its utility in pain management.
  • Antidepressant-like Effects : Preliminary studies suggest that it may exhibit antidepressant-like properties through modulation of serotonin pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced neuronal apoptosis
AntinociceptiveSignificant reduction in pain response
Antidepressant-likeModulation of serotonin levels

Research Findings

Recent studies have focused on the synthesis and characterization of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives to enhance its biological activity and selectivity for target receptors.

Synthesis and Derivative Studies

Researchers have synthesized various derivatives to explore structure-activity relationships (SAR). These derivatives have shown enhanced efficacy in biological assays, indicating that modifications to the bicyclic structure can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for structural confirmation of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

  • Answer : Infrared (IR) spectroscopy identifies functional groups such as the carboxylic acid moiety and amine group. 1H NMR spectroscopy resolves the bicyclic framework and substituent positions, with characteristic coupling patterns for norbornene systems. For example, the deshielded protons on the bicyclic structure appear between δ 2.5–3.5 ppm, while the carboxylic acid proton may be observed as a broad peak around δ 12 ppm. These methods align with protocols used for structurally related bicyclic carboxylic acids .

Q. How is the stereochemical configuration of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid determined experimentally?

  • Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, chiral HPLC or polarimetry can corroborate enantiomeric purity. Comparative analysis with known derivatives (e.g., (1S,2S,3R,4R)-configured analogs) via NMR coupling constants also aids in stereochemical elucidation .

Q. What synthetic routes are reported for 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

  • Answer : A common approach involves Diels-Alder cycloaddition between cyclopentadiene and acrylamide derivatives, followed by hydrolysis to yield the carboxylic acid. Alternative routes include functionalization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid precursors via nitration/reduction or amination strategies .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functionalization at the bicyclic core?

  • Answer : Steric and electronic factors dominate regioselectivity. For example, electrophilic additions favor the endo position due to orbital orientation in the norbornene system. Computational studies (DFT) predict transition-state energies to optimize reaction conditions, while kinetic experiments under varying temperatures and catalysts (e.g., Lewis acids) validate these models .

Q. What strategies resolve contradictions in reported reactivity data for bicyclo[2.2.1]heptene derivatives?

  • Answer : Controlled experiments under inert atmospheres (to exclude oxidation artifacts) and systematic variation of substituents (e.g., trifluoromethyl vs. nitro groups) isolate contributing factors. Cross-referencing with analogs like bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride clarifies steric vs. electronic effects .

Q. How can this compound serve as a chiral building block in β-lactam antibiotic synthesis?

  • Answer : The rigid bicyclic scaffold mimics β-lactam transition states, enabling its use in penicillin and cephalosporin analogs. For example, coupling with thiol-containing intermediates (e.g., via Mitsunobu reactions) generates azabicycloheptene cores, as seen in carbapenem derivatives. Structural validation via NOESY NMR ensures correct stereochemical alignment .

Q. What computational methods predict the stability of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid under varying pH conditions?

  • Answer : Molecular dynamics simulations using software like Gaussian or GROMACS model protonation states and solvation effects. pKa calculations (via COSMO-RS) predict carboxylic acid deprotonation at pH > 4.5, while the amine group remains protonated below pH 8.0, critical for designing buffer-compatible assays .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cycloaddition steps, followed by enzymatic resolution (lipase-mediated hydrolysis). Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC with UV/ECD detection .

Q. How are diastereomeric byproducts minimized during functionalization reactions?

  • Answer : Optimize reaction temperature (low temps favor kinetic control) and employ bulky catalysts (e.g., BINOL-derived phosphoric acids) to sterically hinder undesired pathways. Post-reaction purification via flash chromatography (silica gel) or recrystallization removes residual diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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